Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 2-(4-Methoxyphenyl)-6-methylbenzoic acid: A Technical Guide
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 2-(4-Methoxyphenyl)-6-methylbenzoic acid: A Technical Guide
Executive Summary
In modern medicinal chemistry and advanced materials science, sterically hindered biaryl systems are recognized as privileged scaffolds. 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) is a highly specialized di-ortho-substituted biaryl compound. The steric repulsion between the ortho-methyl group and the ortho-carboxylic acid forces the two aromatic rings out of coplanarity, inducing a specific three-dimensional conformation critical for targeted receptor binding and asymmetric catalysis. This whitepaper provides a comprehensive technical breakdown of its chemical structure, molecular weight, and a field-validated synthetic methodology for its preparation.
Structural Elucidation and Physicochemical Profiling
The structural core of 2-(4-Methoxyphenyl)-6-methylbenzoic acid consists of a benzoic acid moiety serving as the primary aromatic system. The carboxylic acid (-COOH) is located at position 1. The defining structural features are the substituents at the ortho positions: a 4-methoxyphenyl ring at position 2 and a methyl group at position 6.
The molecular formula is C15H14O3 , which yields a precise molecular weight of 242.274 g/mol 1. The presence of the methoxy group (-OCH3) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pendant aryl ring, which is highly relevant for downstream electrophilic aromatic substitution or photoredox applications.
Table 1: Physicochemical and Computational Properties
| Property | Value | Structural Implication |
| Molecular Formula | C15H14O3 | Defines the atomic composition and stoichiometry. |
| Molecular Weight | 242.274 g/mol | Essential for stoichiometric calculations in synthesis [[1]](). |
| CAS Registry Number | 1261902-83-3 | Unique identifier for regulatory and procurement tracking. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH), critical for solubility. |
| H-Bond Acceptors | 3 | Provided by the carbonyl, hydroxyl, and methoxy oxygens 1. |
| Topological Polar Surface Area | 46.5 Ų | Predicts favorable membrane permeability profiles 1. |
| Exact Mass | 242.0943 Da | Used for High-Resolution Mass Spectrometry (HRMS) validation 1. |
Retrosynthetic Strategy
The synthesis of highly sterically hindered biaryls demands robust carbon-carbon bond formation methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the gold standard for this transformation due to its high functional group tolerance and reliability [[2]]().
Retrosynthetically, the target molecule can be disconnected at the biaryl axis, leading to two commercially viable precursors: 2-bromo-6-methylbenzoic acid (the electrophile) and 4-methoxyphenylboronic acid (the nucleophile).
Retrosynthetic pathway for 2-(4-Methoxyphenyl)-6-methylbenzoic acid via Suzuki coupling.
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
Because of the severe steric hindrance posed by the ortho-methyl group and the ortho-carboxylic acid, standard catalytic systems (e.g., Pd(PPh3)4) often fail or result in poor yields due to stalled reductive elimination. The choice of the palladium precatalyst and a bulky, electron-rich phosphine ligand is critical 3.
Table 2: Reaction Optimization Parameters for Sterically Hindered Couplings
| Parameter | Optimized Selection | Mechanistic Rationale |
| Catalyst | Pd2(dba)3 (2 mol%) | Provides a stable, ligand-free Pd(0) source, allowing for precise stoichiometric complexation with custom ligands. |
| Ligand | SPhos (8 mol%) | The bulky, electron-rich biaryl phosphine accelerates oxidative addition and its large cone angle forces reductive elimination. |
| Base | K3PO4 (3.0 equiv) | A strong, water-soluble base accelerates the formation of the highly reactive boronate complex required for transmetalation [[2]](). |
| Solvent | Toluene/H2O (4:1) | The biphasic system dissolves both the lipophilic organic substrates and the hydrophilic inorganic base, facilitating interfacial transmetalation. |
Step-by-Step Methodology:
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Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-6-methylbenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K3PO4, 3.0 equiv).
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Catalyst Complexation: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Self-Validating Check: The 1:4 ratio of Pd to ligand ensures the active mono-phosphine Pd(0) species is favored, preventing the formation of unreactive bis-phosphine dead-end complexes.
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Degassing and Solvent Introduction: Evacuate the flask and backfill with ultra-pure nitrogen (repeat three times). Inject a rigorously degassed mixture of Toluene/Water (4:1 v/v) via syringe.
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Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1 with 1% AcOH) or LC-MS. Complete conversion is typically observed within 12-16 hours.
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Workup and Phase Separation: Cool the mixture to room temperature. Dilute with water and carefully acidify the aqueous layer with 1M HCl to pH ~2. Causality: Acidification is strictly required to fully protonate the carboxylate salt, driving the target molecule into the organic phase. Extract with Ethyl Acetate (3 × 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the pure 2-(4-Methoxyphenyl)-6-methylbenzoic acid.
Mechanistic Pathway & Causality
The efficacy of this synthetic protocol is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle 2. The active Pd(0)L species undergoes oxidative addition into the C-Br bond. Following base-mediated activation of the boronic acid, transmetalation transfers the 4-methoxyphenyl group to the palladium center. Finally, the extreme steric bulk of the SPhos ligand compresses the C-Pd-C bond angle, drastically lowering the activation energy required for reductive elimination to form the final C-C bond.
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Downstream Applications in Advanced Synthesis
Once synthesized, 2-arylbenzoic acids like 2-(4-Methoxyphenyl)-6-methylbenzoic acid serve as highly versatile intermediates in advanced synthetic methodologies:
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Decarbonylative Annulations: They are prime substrates for palladium-catalyzed decarbonylative annulations with internal alkynes via C(sp2)–H activation to synthesize heavily substituted phenanthrenes, a structural motif common in organic electronics and natural products 4.
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Photocatalytic Lactonization: They can undergo external oxidant-free dehydrogenative lactonization via visible-light photoredox catalysis (utilizing cobaloxime catalysts) to yield complex benzo-3,4-coumarins, with quantitative hydrogen gas evolution as the only byproduct [[5]]().
References
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The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Decarbonylative Annulation of 2-Arylbenzoic Acids with Internal Alkynes toward Phenanthrenes. Retrieved from:[Link]
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The Journal of Organic Chemistry - ACS Publications. External Oxidant-Free Dehydrogenative Lactonization of 2-Arylbenzoic Acids via Visible-Light Photocatalysis. Retrieved from: [Link]
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ResearchGate. Study of the Structure–Activity Relationship in a Heterogeneous Copper–Palladium Catalysed Suzuki–Miyaura Coupling. Retrieved from: [Link]
